molecular formula C25H28FN9O8 B040683 2-[[4-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]Benzoyl]Amino]-2-Fluoro-5-Hydroxy-5-Oxopentanoyl]Amino]Pentanedioic Acid CAS No. 124716-15-0

2-[[4-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]Benzoyl]Amino]-2-Fluoro-5-Hydroxy-5-Oxopentanoyl]Amino]Pentanedioic Acid

Cat. No.: B040683
CAS No.: 124716-15-0
M. Wt: 601.5 g/mol
InChI Key: IOSNMHVIOAOZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an antifolate, which means it inhibits the action of folic acid in the body, a property that is useful in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid involves multiple stepsThe final steps involve the addition of the fluorobutanoyl and pentanedioic acid groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale reactions with stringent control over temperature, pH, and reaction times to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nitro derivatives, while reduction can revert these to amino derivatives .

Scientific Research Applications

2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides, the building blocks of DNA. By inhibiting DHFR, the compound effectively halts DNA synthesis, leading to cell death in rapidly dividing cells, such as cancer cells .

Properties

CAS No.

124716-15-0

Molecular Formula

C25H28FN9O8

Molecular Weight

601.5 g/mol

IUPAC Name

2-[[4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C25H28FN9O8/c1-35(10-12-9-29-20-18(30-12)19(27)33-25(28)34-20)13-4-2-11(3-5-13)21(38)32-16(24(42)43)8-14(26)22(39)31-15(23(40)41)6-7-17(36)37/h2-5,9,14-16H,6-8,10H2,1H3,(H,31,39)(H,32,38)(H,36,37)(H,40,41)(H,42,43)(H4,27,28,29,33,34)

InChI Key

IOSNMHVIOAOZTL-UHFFFAOYSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CC(C(=O)NC(CCC(=O)O)C(=O)O)F)C(=O)O

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CC(C(=O)NC(CCC(=O)O)C(=O)O)F)C(=O)O

Synonyms

MFGG
N-(N-(4-deoxy-4-amino-10-methylpteroyl)-4-fluoroglutamyl)-gamma-glutamate
N-(N-(4-deoxy-4-amino-10-methylpteroyl)-4-fluoroglutamyl)-gamma-glutamate, (2'R,4'R,2''S)-isomer
N-(N-(4-deoxy-4-amino-10-methylpteroyl)-4-fluoroglutamyl)-gamma-glutamate, (2'R,4'S,2''S)-isomer
N-(N-(4-deoxy-4-amino-10-methylpteroyl)-4-fluoroglutamyl)-gamma-glutamate, (2'S,4'R,2''S)-isome

Origin of Product

United States

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